molecular formula C14H9ClN4O2 B2975554 2-chlorophenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate CAS No. 400079-26-7

2-chlorophenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Cat. No.: B2975554
CAS No.: 400079-26-7
M. Wt: 300.7
InChI Key: SZJSFFYIQOWQGH-UHFFFAOYSA-N
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Description

2-chlorophenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a chlorophenyl group and a triazole ring attached to a nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorophenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate typically involves the reaction of 2-chlorophenyl nicotinate with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

2-chlorophenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-chlorophenyl 6-(1H-1,2,4-triazol-1-yl)pyridine
  • 2-chlorophenyl 6-(1H-1,2,4-triazol-1-yl)benzene
  • 2-chlorophenyl 6-(1H-1,2,4-triazol-1-yl)quinoline

Uniqueness

Compared to similar compounds, 2-chlorophenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate stands out due to its specific structural features, such as the presence of both a chlorophenyl group and a nicotinate moiety.

Properties

IUPAC Name

(2-chlorophenyl) 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4O2/c15-11-3-1-2-4-12(11)21-14(20)10-5-6-13(17-7-10)19-9-16-8-18-19/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJSFFYIQOWQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)C2=CN=C(C=C2)N3C=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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